molecular formula C14H16BrN3O3 B12925711 2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one CAS No. 31349-23-2

2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one

Cat. No.: B12925711
CAS No.: 31349-23-2
M. Wt: 354.20 g/mol
InChI Key: NWWCUFXGTLOBTL-UHFFFAOYSA-N
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Description

2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one (CAS 31349-23-2) is an organic compound with the molecular formula C 14 H 16 BrN 3 O 3 and a molecular weight of 354.20 g/mol . This pyrimidine derivative features a 4-bromobenzyl group and a unique dimethoxymethyl substituent, making it a valuable building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules . Its structural motifs are commonly investigated for developing compounds with potential biological activities. Researchers utilize this chemical in various applications, including as a key intermediate in organic synthesis and for method development in chemical research. The compound has a calculated density of approximately 1.55 g/cm³ and a high boiling point of around 465.4°C at 760 mmHg, indicating its thermal stability for certain synthetic processes . Proper handling and storage are required, and it is typically shipped under cold-chain conditions to preserve its integrity . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

31349-23-2

Molecular Formula

C14H16BrN3O3

Molecular Weight

354.20 g/mol

IUPAC Name

2-amino-5-[(4-bromophenyl)methyl]-4-(dimethoxymethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C14H16BrN3O3/c1-20-13(21-2)11-10(12(19)18-14(16)17-11)7-8-3-5-9(15)6-4-8/h3-6,13H,7H2,1-2H3,(H3,16,17,18,19)

InChI Key

NWWCUFXGTLOBTL-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C(=O)NC(=N1)N)CC2=CC=C(C=C2)Br)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-4,6-dimethoxypyrimidine Core

The dimethoxymethyl substitution at position 6 is closely related to 2-amino-4,6-dimethoxypyrimidine derivatives, which have been synthesized using:

  • Starting materials: 1,3-dimethoxypropyldiimine dihydrochloride or dimethoxy amidines
  • Key reagents: Alkali (e.g., sodium methoxide, trimethylamine), xanthogenamide
  • Solvents: Dimethylbenzene, methanol, or chlorobenzene
  • Conditions: Controlled pH (8–9), moderate temperatures (10–120 °C), vacuum degassing during cyclization

Example procedure:

Step Reagents & Conditions Outcome Yield & Purity
1. Reaction of 1,3-dimethoxypropyldiimine dihydrochloride with alkali and xanthogenamide at 20–25 °C for 3 h Formation of intermediate material 1 Intermediate isolated
2. Heating cyclization under vacuum at 110–120 °C for 30 min Cyclization to 2-amino-4,6-dimethoxypyrimidine White solid, high purity (99.8%) Yield ~91.3–91.9% (HPLC)

This method is scalable and yields high-purity products suitable for further functionalization.

Amination at Position 2

The amino group at position 2 is typically introduced by:

Conditions:

Reagents Solvent Temperature Pressure Notes
Ammonia or ammonium hydroxide Polar aprotic solvent (DMF, DMSO) 100–150 °C Elevated pressure (autoclave) High yield amination

This step is well-documented for pyrimidine derivatives and is essential for installing the amino functionality.

Summary Table of Preparation Steps

Step Target Transformation Key Reagents & Conditions Yield & Purity Notes
1 Formation of 2-amino-4,6-dimethoxypyrimidine core 1,3-dimethoxypropyldiimine dihydrochloride, alkali, xanthogenamide, heat, vacuum ~91%, >99% purity Scalable, high purity
2 Introduction of 5-(4-bromobenzyl) substituent 4-bromobenzyl halide or boronic acid, base or Pd catalyst, DMF/toluene, 80–120 °C Variable, optimized for regioselectivity Requires careful control
3 Amination at position 2 Ammonia, DMF, 100–150 °C, pressure High yield Standard amination

Research Findings and Optimization Notes

  • The use of vacuum degassing during cyclization improves yield and purity of the dimethoxypyrimidine core.
  • Alkali choice (e.g., sodium methoxide vs. trimethylamine) affects reaction rate and product crystallinity.
  • Cross-coupling methods for 5-substitution provide better regioselectivity and functional group tolerance compared to direct nucleophilic substitution.
  • Amination under pressure ensures complete substitution at position 2 without degradation of sensitive substituents.
  • Purification typically involves recrystallization and high vacuum distillation to achieve >99% purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino or methoxymethyl groups.

    Reduction: Reduction reactions might target the bromobenzyl group or the pyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups.

Scientific Research Applications

2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular Targets: Such as enzymes, receptors, or nucleic acids.

    Pathways Involved: Including signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 5 and 6 significantly influence solubility, lipophilicity, and stability. Key analogues include:

Compound Name Position 5 Substituent Position 6 Substituent Melting Point (°C) Yield (%) Key Properties
Target Compound 4-Bromobenzyl Dimethoxymethyl N/A N/A Enhanced solubility, halogen bonding
2j () (4-Bromophenyl)sulfanyl Ethyl 186–187 74 Moderate lipophilicity, thioether linkage
2i () (4-Fluorophenyl)sulfanyl Ethyl 194–196 75 Increased polarity due to fluorine
2h () Pyridin-4-ylsulfanyl Ethyl 185–186 67 Basic nitrogen enhances bioavailability
Compound in 2,2-Diethoxyethyl 3-(4-Methylpiperazinyl) N/A N/A High solubility, potential CNS activity

Key Observations :

  • Halogen vs. Sulfanyl Groups : The target compound’s 4-bromobenzyl group provides stronger halogen bonding compared to sulfanyl analogues (e.g., 2j), which may improve target affinity in hydrophobic pockets .
  • Solubility: The dimethoxymethyl group likely offers better aqueous solubility than ethyl or arylthio groups (e.g., 2j, 2i) due to its polar, non-ionic nature .
  • Thermal Stability : Ethyl-substituted compounds (e.g., 2j, 2i) exhibit higher melting points (~180–196°C) compared to bulkier groups like naphthyl (2g: 154–156°C), suggesting tighter crystal packing in smaller substituents .

Stability and Metabolic Considerations

  • Dimethoxymethyl vs.
  • Bromine vs. Chlorine/Fluorine : Bromine’s higher molecular weight and polarizability may improve binding kinetics but could increase hepatotoxicity risk compared to lighter halogens .

Biological Activity

2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural motif that may contribute to various pharmacological effects, including anticancer, anti-inflammatory, and enzyme inhibition activities. This article reviews the biological activity of this compound based on diverse research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14BrN3O3\text{C}_{12}\text{H}_{14}\text{Br}\text{N}_3\text{O}_3

This compound contains a bromobenzyl group and two methoxy groups, which are significant for its biological interactions.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound. For instance, a study involving various pyrimidine derivatives indicated that modifications in the pyrimidine core could enhance cytotoxicity against cancer cell lines. The compound was tested against MCF-7 breast cancer cells, where it exhibited significant cytotoxic effects, leading to increased apoptosis as evidenced by elevated levels of cleaved caspase-3 and LC3A/B proteins, markers for apoptosis and autophagy respectively .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. In particular, it showed promising results as an inhibitor of certain kinases involved in cancer progression. The mechanism of action appears to involve competitive inhibition, impacting the phosphorylation pathways critical for tumor growth .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory properties. It selectively inhibited COX-2 over COX-1, suggesting potential use in treating inflammatory diseases without the common gastrointestinal side effects associated with non-selective NSAIDs .

Study 1: Cytotoxicity in Cancer Cells

A specific case study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that at concentrations below 20 µM, the compound did not exhibit significant cytotoxicity; however, at higher concentrations, it induced cell death through apoptosis. This study highlights the importance of dosage in therapeutic applications .

Study 2: Enzyme Inhibition Assays

In a separate assay focusing on enzyme inhibition, the compound was tested against several kinases. The results showed that it inhibited key enzymes involved in cancer cell signaling pathways, leading to reduced proliferation rates in treated cells. This positions the compound as a potential lead for developing targeted cancer therapies .

Data Tables

Activity Cell Line/Assay Concentration (µM) Effect
CytotoxicityMCF-70 - 20No significant cytotoxicity
>20Induced apoptosis
Enzyme InhibitionVarious KinasesVariesCompetitive inhibition observed
Anti-inflammatoryCOX-1/COX-2 Assay10 - 50Selective COX-2 inhibition

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